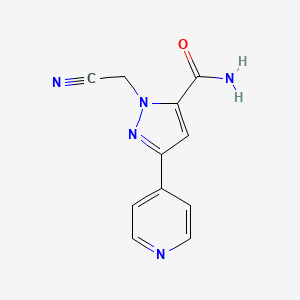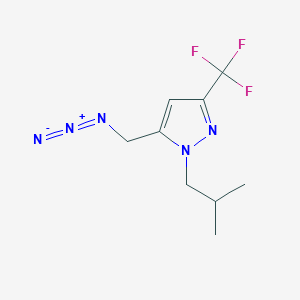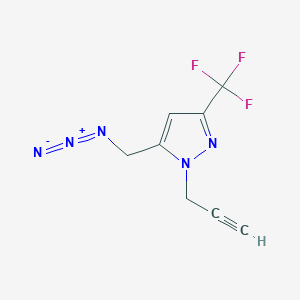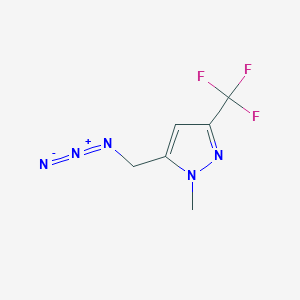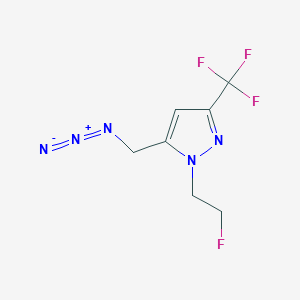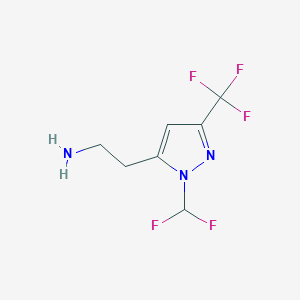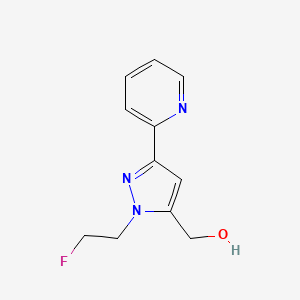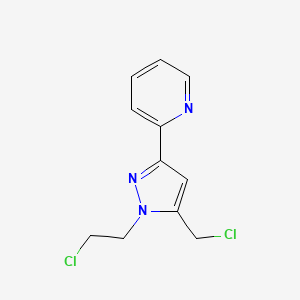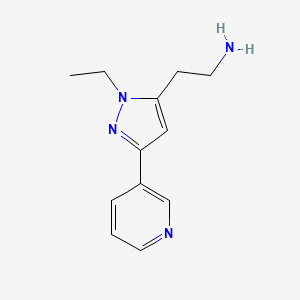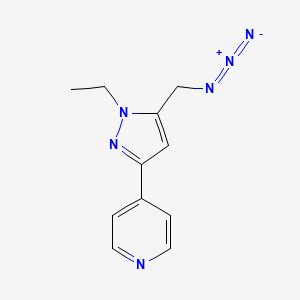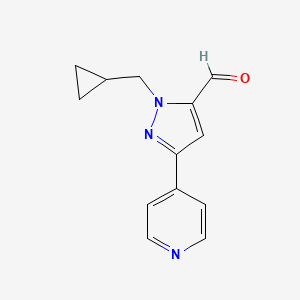
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a pyridine ring, which is a basic heterocyclic organic compound, and a cyclopropyl group, which is a type of alkyl substituent derived from cyclopropane .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the cyclopropyl group, and the aldehyde group. The arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, which are aromatic and thus relatively stable, but also have available π electrons that can participate in reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring could potentially make the compound somewhat basic, while the aldehyde group could make it reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazole derivatives, similar to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, have been synthesized and characterized for various applications. A study involved synthesizing heteroaryl pyrazole derivatives and combining them with chitosan to form Schiff bases. These compounds were characterized by various analyses including solubility tests, elemental analysis, and spectral analyses (Hamed et al., 2020).
Antimicrobial Activity
- Research has demonstrated the antimicrobial activity of pyrazole derivatives. The chitosan Schiff bases, derived from pyrazole, exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).
Cytotoxicity and Potential Anticancer Properties
- Studies have also explored the cytotoxic properties of pyrazole derivatives. A series of novel pyrazole compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing moderate to good activity and weak toxicity against normal cell lines. Some analogues exhibited significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2017).
Application in Organic Synthesis
- Pyrazole derivatives are utilized in organic synthesis. For instance, pyrazole-4-carbaldehydes have been used in Sonogashira-type reactions, leading to the synthesis of various compounds. These reactions are important for constructing complex organic molecules, indicating the versatility of pyrazole derivatives in synthetic chemistry (Vilkauskaitė et al., 2011).
Fluorescence Studies
- The electronic and fluorescence properties of pyrazole derivatives have been studied, with a focus on the impact of specific solute-solvent interactions and electron donor-acceptor substituents. These studies are crucial for understanding the photophysical properties of these compounds and their potential applications in materials science and molecular electronics (Patil et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCFECYDQBDJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



